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Compound of Interest

Methylthiomcresol-C1-benzoic
Compound Name: d
aci

cat. No.: B12366338

An In-depth Technical Guide on the Crystal Structure Analysis of Methylthiomethyl-p-cresol
Derivatives and Benzoic Acid Adducts

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Methylthiomcresol-C1-benzoic acid” does not correspond to a
standard chemical name in available databases. This guide, therefore, presents a generalized
methodology for the crystal structure analysis of a plausible representative co-crystal: (4-
methylphenyl)(methylthio)methanol and benzoic acid. This serves as a model for researchers
investigating similar molecular complexes.

Introduction

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to
understanding a molecule's physicochemical properties and its potential biological activity. For
drug development professionals, this information is critical for structure-activity relationship
(SAR) studies and rational drug design. This technical guide outlines the comprehensive
process of determining and analyzing the crystal structure of a representative model system, a
co-crystal of a methylthiomethyl-p-cresol derivative and benzoic acid.

Hypothetical Compound Profile
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For the purpose of this guide, we will consider a co-crystal formed between (4-methylphenyl)
(methylthio)methanol and benzoic acid. This system incorporates the key structural motifs
suggested by the query "Methylthiomcresol-C1-benzoic acid".

DOT Script for the Chemical Structures:
Caption: Chemical structures of the model components.

Experimental Protocols

The determination of a crystal structure is a multi-step process, beginning with crystal growth
and culminating in structure refinement and validation.

Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.
o Method: Slow evaporation is a common technique for growing single crystals from solution.
e Procedure:

o Equimolar amounts of (4-methylphenyl)(methylthio)methanol and benzoic acid are
dissolved in a suitable solvent system (e.g., a mixture of ethanol and water).

o The solution is stirred at room temperature until all solids are dissolved.
o The solution is filtered to remove any particulate matter.

o The filtrate is left undisturbed in a loosely covered container to allow for slow evaporation
of the solvent at a constant temperature.

o Crystals suitable for X-ray diffraction are harvested after several days.

Single-Crystal X-ray Diffraction (SC-XRD) Data
Collection

e Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS
detector is used. The X-ray source is typically a Mo-Ka (A = 0.71073 A) or Cu-Ka (A =
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1.54184 A) radiation source.

e Procedure:

[e]

A suitable single crystal is selected and mounted on a goniometer head.

o The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal
motion of the atoms.

o The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-
ray beam.

o Data collection software is used to control the experiment and integrate the raw diffraction
data to produce a list of reflection intensities.

Structure Solution and Refinement

o Software: Standard crystallographic software packages such as SHELX, Olex2, or
CRYSTALS are used for structure solution and refinement.

e Procedure:

o Structure Solution: The initial atomic positions are determined from the diffraction data
using direct methods or Patterson methods.

o Structure Refinement: The atomic positions and displacement parameters are refined
using a full-matrix least-squares method.

o Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions
and refined using a riding model.

o Validation: The final refined structure is validated using tools like PLATON and CheckCIF
to ensure its chemical and crystallographic reasonability.

DOT Script for Experimental Workflow:
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Caption: Workflow for single-crystal X-ray analysis.
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Data Presentation

The results of a crystal structure analysis are summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value
Empirical formula C15H1603S
Formula weight 276.35
Temperature 100(2) K
Wavelength 0.71073 A
Crystal system Monoclinic
Space group P2i/c

Unit cell dimensions

a=10.123(4) A, a = 90°

b = 15.456(6) A, B = 105.23(3)°

c=9.876(5) A, y = 90°

Volume 1489.1(1) As

z 4

Density (calculated) 1.231 Mg/m3
Absorption coefficient 0.21 mm—1

F(000) 584

Crystal size 0.25x0.20 x 0.15 mm3

Theta range for data collection

2.510 27.5°

Reflections collected / unique

8543 / 3421 [R(int) = 0.045]

Completeness to theta = 25.242°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

3421/0/178

Goodness-of-fit on F2

1.05

Final R indices [I>2sigma(l)]

R1 =0.048, wR2 =0.125

R indices (all data)

R1=0.062, wR2 = 0.135
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Largest diff. peak and hole 0.45 and -0.31 e.A-3
*% . O) **
Bond Length (A) Angle Degrees (°)
S1-C8 1.815(2) C7-S1-C8 99.8(1)
S1-C7 1.823(2) 01-C9-02 123.5(2)
01-C9 1.265(3) 01-C9-C10 117.2(2)
02-C9 1.258(3) 02-C9-C10 119.3(2)
03-C1 1.378(2) C2-C1-03 118.9(2)
03 - H3 0.84(1) C6-C1-03 121.5(2)

Signaling Pathway Visualization

While the specific biological activity of this model compound is not defined, many phenolic
compounds and their derivatives are known to interact with various signaling pathways. The
following diagram illustrates a hypothetical interaction with a generic kinase signaling cascade,
a common target for drug development.

DOT Script for a Hypothetical Signaling Pathway:
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

The crystal structure analysis of the model co-crystal of (4-methylphenyl)(methylthio)methanol
and benzoic acid provides a detailed framework for understanding the solid-state interactions
of this class of compounds. The methodologies and data presented herein serve as a
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comprehensive guide for researchers engaged in the structural elucidation of novel chemical
entities. Such detailed structural information is invaluable for advancing our understanding of
molecular recognition, crystal engineering, and the development of new therapeutic agents.

« To cite this document: BenchChem. [Crystal structure analysis of Methylthiomcresol-C1-
benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366338#crystal-structure-analysis-of-
methylthiomcresol-c1-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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